molecular formula C18H12ClN3O4 B11544882 N'-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide

N'-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide

Cat. No. B11544882
M. Wt: 369.8 g/mol
InChI Key: JMYDAYCMUAEHBS-RGVLZGJSSA-N
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Description

N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide is a compound that belongs to the class of hydrazide-Schiff bases. These compounds are known for their diverse biological activities, including antibacterial and anthelmintic properties . The compound is characterized by the presence of a furan ring, a chlorophenyl group, and a nitrobenzohydrazide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide typically involves the reaction of substituted phenyl-1-ketohydrazide or 2-(4-chloro-3-methylaryloxy)aceto-hydrazide with different 5-(substituted aryl)-2-furfuraldehyde . The reaction is carried out under anhydrous conditions to yield the desired hydrazide-Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide has been extensively studied for its biological activities. Some of its applications include:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide involves its interaction with bacterial cell walls and enzymes. The compound’s hydrazide-Schiff base structure allows it to inhibit bacterial growth by interfering with cell wall synthesis and enzyme activity . Additionally, its anthelmintic activity is attributed to its ability to disrupt the metabolic processes of parasitic worms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide stands out due to its unique combination of a furan ring, chlorophenyl group, and nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

properties

Molecular Formula

C18H12ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C18H12ClN3O4/c19-14-3-1-2-13(10-14)17-9-8-16(26-17)11-20-21-18(23)12-4-6-15(7-5-12)22(24)25/h1-11H,(H,21,23)/b20-11+

InChI Key

JMYDAYCMUAEHBS-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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